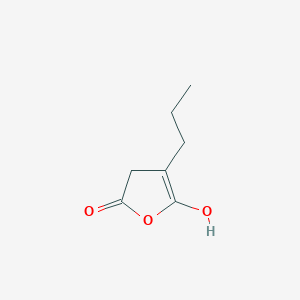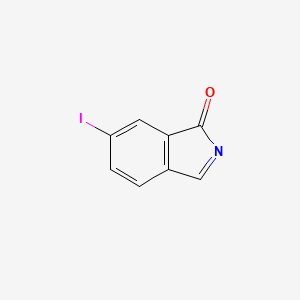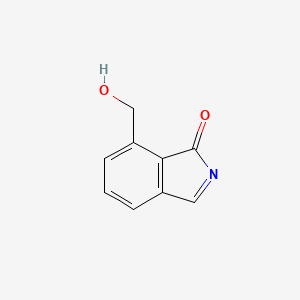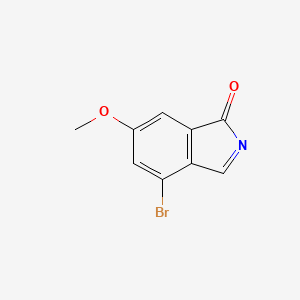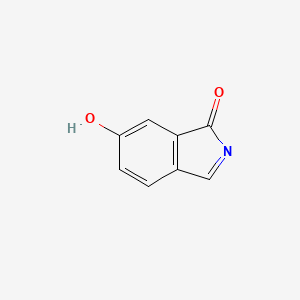
6-Hydroxyisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyisoindol-1-one is a heterocyclic compound with the molecular formula C₈H₅NO₂. It is a derivative of isoindolin-1-one, featuring a hydroxyl group at the sixth position. This compound is of significant interest due to its presence in various natural products and pharmaceutical molecules, exhibiting a broad spectrum of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ultrasonic-Assisted Synthesis: One of the practical methods for synthesizing 6-Hydroxyisoindol-1-one involves the ultrasonic-assisted reaction of 3-alkylidenephtalides.
Organometallic Reagents: Another approach involves the selective addition of organometallic reagents such as Grignard reagents (RMgX), organolithium reagents (RLi), or organozinc reagents (R₂Zn) to phthalimides.
Oxidative C–H Activation and Annulation: This method uses secondary benzamides and aldehydes as starting materials, undergoing tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts.
Reaction with Primary Amines: The treatment of 2-alkynylbenzoic acids with primary amines can also lead to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production, particularly the ultrasonic-assisted synthesis due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 6-Hydroxyisoindol-1-one can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group in this compound can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted isoindolin-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyisoindol-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Hydroxyisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the sixth position plays a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyisoindol-1-one can be compared with other similar compounds such as:
3-Hydroxyisoindolin-1-one: Similar in structure but with the hydroxyl group at the third position.
6-Hydroxy-2,3-dihydro-isoindol-1-one: A dihydro derivative with similar properties.
6-Hydroxy-1H-isoindol-1-one: Another isomer with slight structural differences.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which significantly influences its chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
6-hydroxyisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJIXYPWQTGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
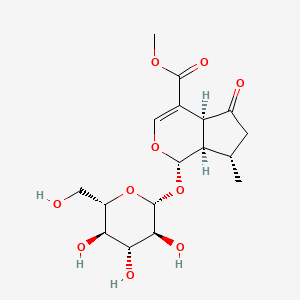

![3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B7942922.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-amino-4-thiazolidinone](/img/structure/B7942930.png)
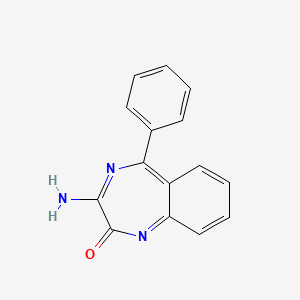
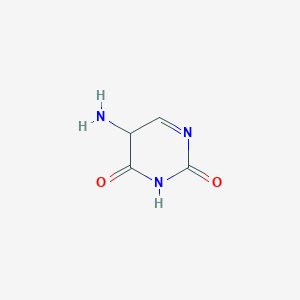
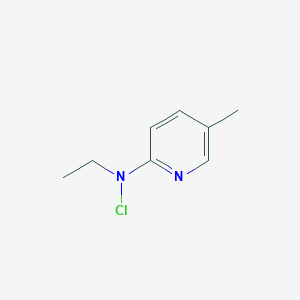
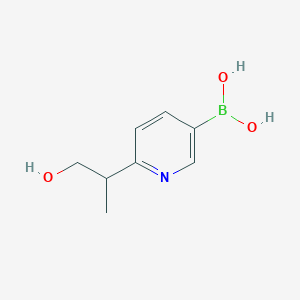

![4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B7942978.png)
